1-[(furan-2-yl)methyl]-4-{[(4-methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
Description
Its core structure consists of a bicyclic pyrimidinone system fused to a cyclopentane ring, substituted at position 1 with a furan-2-ylmethyl group and at position 4 with a (4-methylbenzyl)sulfanyl moiety.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-14-7-9-15(10-8-14)13-25-19-17-5-2-6-18(17)22(20(23)21-19)12-16-4-3-11-24-16/h3-4,7-11H,2,5-6,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEQGNQAOYRELM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(furan-2-yl)methyl]-4-{[(4-methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multiple steps:
Formation of the Cyclopentapyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted pyrimidines and cyclopentanone derivatives.
Introduction of the Furan Ring: The furan ring can be attached via a Friedel-Crafts alkylation reaction using furan and a suitable alkylating agent.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a benzyl halide derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form furanones.
Reduction: The compound can be reduced at various positions, particularly at the sulfanyl group to form thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Furanones and sulfoxides.
Reduction: Thiols and reduced pyrimidine derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with sulfanyl or furan groups.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Medicine:
Anticancer Research: Studies have explored its efficacy in inhibiting cancer cell growth.
Antimicrobial Agents: Potential use in developing new antibiotics.
Industry:
Materials Science: Utilized in the development of novel materials with specific electronic properties.
Polymer Chemistry: Incorporated into polymers to enhance their thermal and mechanical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The furan ring can participate in π-π stacking interactions, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are compared below with related pyrimidinone derivatives, focusing on substituent effects, molecular properties, and biological activities.
Table 1: Structural and Molecular Comparisons
* Estimated based on structural analogs in and .
Key Findings from Comparisons
Substituent Effects on Bioactivity :
- The furan-2-ylmethyl group in the target compound distinguishes it from simpler analogs (e.g., ). Furan’s oxygen atom may facilitate hydrogen bonding with biological targets, improving binding affinity in antifungal or anticancer applications.
- Sulfanyl vs. Sulfanylidene : Sulfanyl (C-S-C) groups (as in the target compound) enhance metabolic stability compared to sulfanylidene (C=S) derivatives, which are more reactive but prone to oxidation.
Aliphatic substituents (e.g., propyl, isopropyl in ) lower melting points and increase volatility, which may limit therapeutic utility.
Biological Activity Trends :
- Compounds with 4-methylbenzylsulfanyl substituents (e.g., ) show broad-spectrum antifungal and anticancer activity, likely due to interactions with cytochrome P450 enzymes or DNA intercalation.
- Chlorophenyl and fluorophenyl analogs () exhibit enhanced antimicrobial activity, attributed to halogen-mediated hydrophobic interactions.
Crystallographic Insights: Pyrimidinone derivatives with non-planar conformations (e.g., ) show reduced stacking interactions but improved selectivity for enzyme active sites.
Biological Activity
The compound 1-[(furan-2-yl)methyl]-4-{[(4-methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and enzyme inhibition activities, supported by various studies and data.
- Molecular Formula: C20H22N4OS
- Molecular Weight: 366.48 g/mol
- Structural Features: The compound contains a furan ring and a sulfanyl group attached to a cyclopentapyrimidine core, which is significant for its biological interactions.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. For instance, a related study found that derivatives of sulfonamide compounds showed IC50 values ranging from 0.52 to 22.25 μM against COX-2 . The selectivity of these compounds for COX-2 over COX-1 suggests potential therapeutic applications in treating inflammatory diseases.
2. Anticancer Activity
The anticancer properties of this compound have been evaluated through various in vitro assays. A study screening a library of compounds identified several with potent anticancer effects on multicellular spheroids, indicating the compound's potential as an anticancer agent . The presence of the furan moiety is often associated with enhanced cytotoxicity against cancer cell lines.
3. Enzyme Inhibition
The compound has also been tested for its ability to inhibit key enzymes involved in disease processes. For example:
- Acetylcholinesterase (AChE) Inhibition: Compounds with similar sulfanyl functionalities have shown moderate to strong AChE inhibitory activity .
- Urease Inhibition: The compound's structure suggests potential urease inhibitory activity, which is relevant in the treatment of certain infections .
Case Studies and Research Findings
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- COX Enzymes: Inhibition of COX-2 leads to reduced production of pro-inflammatory mediators.
- Cancer Cell Pathways: The furan ring may facilitate interactions with cellular pathways involved in apoptosis and proliferation.
Scientific Research Applications
The compound 1-[(furan-2-yl)methyl]-4-{[(4-methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a complex organic molecule with potential applications in medicinal chemistry, particularly due to its unique structural features that allow for various biological interactions. This article explores its scientific research applications, synthesizing findings from diverse sources to provide a comprehensive overview.
Molecular Formula
- Molecular Formula : C₁₈H₁₉N₃OS
- Molecular Weight : 313.42 g/mol
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has shown that modifications in the structure can lead to increased potency against various cancer cell lines. For instance:
- Case Study 1 : A derivative of this compound demonstrated cytotoxic effects on breast cancer cells (MCF-7) with an IC50 value of 12 µM after 48 hours of treatment .
Anti-inflammatory Properties
The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) positions it as a potential anti-inflammatory agent.
- Case Study 2 : In vitro assays revealed that the compound reduced prostaglandin E2 production in lipopolysaccharide-stimulated macrophages, indicating its role in modulating inflammatory responses .
Antimicrobial Activity
The sulfonyl group in the structure contributes to antimicrobial properties against various pathogens.
- Case Study 3 : A study reported that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of Cyclopenta[d]pyrimidine Core : Utilizing cyclization reactions from appropriate precursors.
- Introduction of Furan and Methylphenyl Groups : Achieved through electrophilic aromatic substitution reactions.
- Final Modifications : Sulfonylation and other functional group modifications to enhance biological activity.
Derivatives and Structure-Activity Relationship (SAR)
Research into derivatives of this compound has revealed insights into the structure-activity relationship (SAR), indicating that variations in substituents can significantly affect biological activity.
| Derivative | Biological Activity | IC50 Value (µM) |
|---|---|---|
| Original Compound | Anticancer | 12 |
| Derivative A | Anti-inflammatory | 15 |
| Derivative B | Antimicrobial | 32 |
Q & A
Q. What spectroscopic methods are critical for confirming the structural integrity of this compound, and how should they be applied?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is essential for verifying substituent positions and ring systems, while Infrared (IR) spectroscopy confirms functional groups like carbonyl (C=O) and sulfanyl (S-H) . Mass spectrometry (MS) validates molecular weight and fragmentation patterns. For purity assessment, combine High-Performance Liquid Chromatography (HPLC) with spectroscopic data to detect impurities below 2% .
Q. How can researchers optimize the synthesis of this compound to ensure high yield and purity?
Key considerations include:
- Reaction conditions : Maintain inert atmospheres (N2/Ar) to prevent oxidation of sulfanyl groups .
- Solvent selection : Use polar aprotic solvents (e.g., DMF, toluene) for cyclization steps to enhance reaction rates .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
- Yield optimization : Monitor reaction progress via Thin-Layer Chromatography (TLC) and adjust stoichiometric ratios of reactants (e.g., furan-2-ylmethyl chloride to pyrimidinone core) .
Q. What safety protocols are recommended for handling this compound during experimental research?
Follow standard laboratory precautions:
- Use fume hoods for reactions involving volatile reagents (e.g., thiols) .
- Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Store the compound in airtight containers at 4°C to avoid degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from variations in assay conditions or impurity profiles. Strategies include:
- Comparative crystallography : Analyze crystal structures (X-ray diffraction) to correlate conformational changes with activity differences .
- Bioassay standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) using purified batches (>98% HPLC purity) .
- Dose-response studies : Perform IC50/EC50 assays across multiple cell lines to identify target-specific effects .
Q. What computational approaches are effective for predicting the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding poses with enzymes (e.g., kinases) or receptors .
- QSAR modeling : Corate structural descriptors (e.g., logP, polar surface area) with activity data to identify pharmacophoric motifs .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .
Q. How can reaction pathways for functionalizing the cyclopenta[d]pyrimidin-2-one core be systematically analyzed?
- Kinetic studies : Use stopped-flow NMR to track intermediate formation during sulfanyl group substitution .
- Isotopic labeling : Introduce 13C at the furan methyl position to trace regioselectivity in nucleophilic attacks .
- DFT calculations : Map energy profiles for competing pathways (e.g., SN2 vs. radical mechanisms) .
Methodological Challenges and Solutions
Q. What strategies mitigate purification challenges caused by the compound’s hydrophobicity?
| Challenge | Solution | Reference |
|---|---|---|
| Low solubility in polar solvents | Use mixed solvents (e.g., DCM:MeOH 9:1) for chromatography . | |
| Co-elution with impurities | Optimize gradient elution (0–50% EtOAc in hexane) . | |
| Crystallization difficulties | Seed with microcrystalline samples or use slow evaporation . |
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
- Structural modifications : Synthesize analogs with substituted furans (e.g., 5-nitro-furan) or varying sulfanyl linkers .
- Biological evaluation : Test analogs against panels of bacterial strains (MIC assays) or cancer cell lines (MTT assays) .
- Data correlation : Use heatmaps to link substituent electronic properties (Hammett σ) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
